

Key Pharmacokinetic Targets & Parameters for Pyrazinamide

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Compound Focus: Pyrazinamide

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Parameter	Reported Value / Range	Significance / Associated Outcome	Reference(s)
Efficacy Target (AUC ₂₄ /MIC)	Ratio > 2.79	Predominant predictor for 2-month culture conversion in drug-susceptible TB [1]	
Efficacy Target (AUC ₀₋₂₄)	> 363 mg·h/L	Associated with poor treatment outcome if lower [1] [2]	
Efficacy Target (C _{max})	20–60 µg/mL (mg/L)	Target range for efficacy [3] [2]	
Typical Clearance (CL/F)	2.54 L/h (for 43kg ^{0.75})	Population mean value; varies with body size [1]	
Typical Volume (Vd/F)	30.3 L (for 43 kg)	Population mean value [1]	
Key Covariate: Body Size	Significant on CL and Vd	Justifies allometric scaling (e.g., on TBW ^{0.75} for CL) [3] [2]	
Key Covariate: Geriatric with DM	Increase in CL/F by ~30%	Leads to lower AUC, requiring potential dose adjustment [3]	

Parameter	Reported Value / Range	Significance / Associated Outcome	Reference(s)
Key Covariate: Fed State	Slows absorption rate (k_a)	Does not affect bioavailability; can be used to manage nausea [1]	

Detailed Experimental Protocols

The development and application of a popPK model for PZA involve several critical stages, from study design to clinical implementation.

Study Design and Data Collection

- **Patient Population:** Studies typically enroll adult patients (≥ 18 years) with pulmonary TB confirmed by PCR or culture, who are eligible for a PZA-based regimen [3] [4]. Cohort sizes in recent studies range from 20 to over 600 patients [1] [3].
- **Dosing and Sampling:**
 - **Dosing:** PZA is administered orally according to body weight, often in the range of 20-30 mg/kg, with fixed doses like 1500 mg or 2000 mg also common [2] [4]. High-dose regimens (e.g., 40 mg/kg) are also under investigation [4].
 - **Blood Sampling:** A key advantage of popPK is the ability to use sparse data. Blood samples (1-2 mL) can be collected at random post-dose times [3]. For rich data to build a model, serial sampling at times such as **0 (predose), 1, 2, 4, 6, 8, 12, and 24 hours** post-dose is performed [4].
 - **Sample Processing:** Plasma is separated by centrifugation (e.g., $3000\times g$ for 10 minutes at 4°C) and stored at -80°C until analysis [2].

Bioanalytical Methods

- PZA concentrations in plasma are most commonly quantified using **Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS)** [2] [4].
- The method must be fully validated for selectivity, sensitivity, accuracy, and precision. The reported analytical range for PZA is typically around **1.83–117.33 $\mu\text{g/mL}$** [2].

Model Development

This is the core computational phase, typically performed using non-linear mixed-effects modeling software like NONMEM, Monolix, or R.

- **Structural Model:** A **one-compartment model** with first-order elimination best describes PZA pharmacokinetics in most recent studies [1] [3] [2]. Absorption is often described using a first-order process, sometimes with a transit compartment model [1].
- **Statistical Model:** Inter-individual variability (IIV) is tested on parameters (CL/F, Vd/F) using an exponential error model. Residual unexplained variability is often described by a proportional or combined error model.
- **Covariate Model:** The effect of patient characteristics on PK parameters is tested. The workflow below illustrates the systematic process for identifying significant covariates.



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*Diagram 1: Covariate Model Building Workflow. This flowchart outlines the standard stepwise procedure for identifying patient factors that significantly explain variability in **pyrazinamide** pharmacokinetics.*

Model Validation

- **Internal Validation:** This includes techniques like **bootstrap analysis** (e.g., 1000 replicates) to assess parameter stability and **visual predictive checks (VPC)** to evaluate the model's predictive

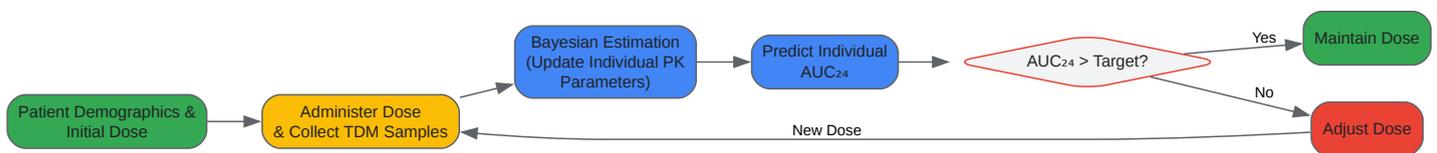
performance [1] [3].

- **External Validation:** The model's performance is tested on a separate, independent dataset to ensure its generalizability [1] [3].

Model Application and Clinical Implementation

Validated models are used for several clinical applications.

- **Model-Informed Precision Dosing (MIPD):** A popPK model can be used within a Bayesian forecasting tool to estimate an individual patient's PK parameters and AUC_{24} based on a few (e.g., 2-3) plasma concentrations. The diagram below illustrates this closed-loop feedback system for dose individualization.



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*Diagram 2: Model-Informed Precision Dosing Workflow. This diagram shows the iterative process of using therapeutic drug monitoring (TDM) and Bayesian forecasting to achieve target **pyrazinamide** exposure for an individual patient.*

- **Limited Sampling Strategies (LSS):** To make TDM more feasible, models are used to identify the minimal number of samples needed to reliably predict total exposure (AUC_{24}). One validated LSS for PZA uses time points at **0, 2, and 6 hours** post-dose, achieving a low root mean square error (9.90%) [1].
- **Dose Optimization and Simulation:** Models can simulate various dosing scenarios to recommend optimal doses for specific subpopulations. For instance, simulations suggest fixed doses of **1500 mg, 1750 mg, and 2000 mg** for patients weighing **40-70 kg, 70-80 kg, and 80-90 kg**, respectively, to achieve efficacy targets [2].

Conclusion

Population PK modeling has transformed PZA dosing from a one-size-fits-all approach to a personalized strategy. Key advancements include the identification of critical covariates like body size and geriatric diabetes, the establishment of validated limited sampling strategies for feasible TDM, and the integration of models into MIPD workflows. Future efforts should focus on expanding model repositories with diverse population data and further integrating these tools into routine clinical practice to improve TB treatment outcomes globally.

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References

1. Population Pharmacokinetic Modelling and Limited Sampling ... [pmc.ncbi.nlm.nih.gov]
2. Population Pharmacokinetic Modeling of Pyrazinamide ... [journals.lww.com]
3. Development of a population pharmacokinetic model ... [frontiersin.org]
4. a study protocol of a phase II clinical trial (HighShort-RP) [pmc.ncbi.nlm.nih.gov]

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